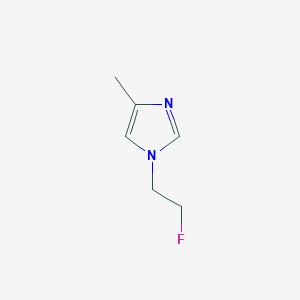

1-(2-Fluoroethyl)-4-methyl-1H-imidazole

説明

1-(2-Fluoroethyl)-4-methyl-1H-imidazole is a fluorinated imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a 2-fluoroethyl substituent at the 1-position. Imidazole derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis.

特性

分子式 |

C6H9FN2 |

|---|---|

分子量 |

128.15 g/mol |

IUPAC名 |

1-(2-fluoroethyl)-4-methylimidazole |

InChI |

InChI=1S/C6H9FN2/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3H2,1H3 |

InChIキー |

MMOSVBSPZMAERK-UHFFFAOYSA-N |

正規SMILES |

CC1=CN(C=N1)CCF |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(2-フルオロエチル)-4-メチル-1H-イミダゾールは、いくつかの方法によって合成することができます。一般的なアプローチの1つは、4-メチルイミダゾールと2-フルオロエチルブロミドを、炭酸カリウムなどの塩基の存在下で反応させることです。この反応は通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、求核置換反応を促進するために高温で行われます。

工業的生産方法: 工業的な設定では、1-(2-フルオロエチル)-4-メチル-1H-イミダゾールの合成には、収率と効率を高めるための連続フロープロセスが用いられる場合があります。自動化されたシステムと最適化された反応条件を使用することにより、さまざまな用途に適した高純度製品を得ることができます。

化学反応の分析

Substitution Reactions

Imidazoles are prone to nucleophilic substitution at positions adjacent to the nitrogen atoms. For 1-(2-Fluoroethyl)-4-methyl-1H-imidazole , the fluorine atom in the ethyl side chain may undergo displacement or act as a leaving group under specific conditions.

-

Conditions : Polar aprotic solvents (e.g., DMF) with bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .

-

Reagents : Nucleophiles such as amines, alkoxides, or thiols.

-

Example : In analogous systems (e.g., 5-bromo-4-fluoro-1-methyl-1H-imidazole), bromine substitution occurs selectively at the 5-position using N-bromosuccinimide (NBS) in dichloromethane.

Coupling Reactions

Imidazoles participate in transition-metal-catalyzed couplings (e.g., Suzuki, Heck) to form biaryl or heteroaryl compounds.

-

Conditions : Palladium catalysts (e.g., Pd(OAc)₂), bases like triethylamine (Et₃N), and solvents such as toluene or THF .

-

Example : In the synthesis of [Au(NHC)L] complexes, imidazolium salts undergo coupling with gold precursors in methanol/water mixtures .

Alkylation and Functionalization

The 1H-imidazole nitrogen can undergo alkylation, though steric hindrance from the 4-methyl group may influence reactivity.

-

Conditions : Alkylating agents (e.g., alkyl halides) with bases like NaH in acetonitrile .

-

Example : Diethylated imidazoles are prepared via alkylation with iodoethane and NaH .

Oxidation/Reduction

Fluorinated ethyl side chains may resist oxidation, but imidazole rings can undergo redox transformations.

-

Reagents : Oxidizing agents (e.g., H₂O₂, KMnO₄) or reducing agents (e.g., H₂ with catalysts).

-

Outcome : Oxidation might yield imidazolinones, while reduction could generate dihydroimidazoles .

Coordination Chemistry

Imidazoles can act as ligands in metal complexes. The 2-fluoroethyl group may influence binding affinity.

-

Example : Gold(I) complexes with imidazolium salts exhibit catalytic activity in organic transformations .

Comparison of Reaction Types

科学的研究の応用

Potential Applications Based on Related Compounds

Given the structural similarity of 1-(2-Fluoroethyl)-4-methyl-1H-imidazole to other imidazole and fluoroethyl compounds, its potential applications can be inferred from the documented uses of these related substances.

- Antibacterial Agents: Imidazole derivatives have demonstrated antibacterial activity . For example, nitroimidazole hybrids have shown in vitro antibacterial properties against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like K. pneumoniae . Metronidazole, another imidazole derivative, is used to combat anaerobic bacterial infections, though resistance has been observed in some pathogens .

- Pharmaceutical Applications: Fluoroethyl compounds are used in synthesizing various pharmaceuticals . For instance, 1-(2-fluoroethyl)-tryptophan has been studied as a substrate for indoleamine 2,3-dioxygenase (hIDO), with potential applications in visualizing tumoral and inflammatory tissues .

- Positive Allosteric Modulators: Certain 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs), suggesting a potential application in neurological treatments .

- Building Blocks for Synthesis: Compounds like 1-(2-Fluoroethyl)-4-methyl-1H-imidazole can serve as building blocks for synthesizing more complex molecules . For example, it can be used to create hybrid molecules with antibacterial or other biological activities .

- Antibacterial Resistance and Imidazole Hybrids:

- 1,2,3-Triazoles in Medicinal Chemistry:

- Phenyl-imidazole Derivatives as Inhibitors:

作用機序

1-(2-フルオロエチル)-4-メチル-1H-イミダゾールの作用機序には、特定の分子標的との相互作用が関与しています。フルオロエチル基は、化合物の生物学的膜や酵素との相互作用能力を高めることができ、さまざまな生物学的効果をもたらします。イミダゾール環は、標的タンパク質との水素結合やその他の相互作用に関与し、その活性と機能に影響を与える可能性があります。

類似化合物:

1-(2-フルオロエチル)-1H-イミダゾール: メチル基がないため、反応性と生物活性に影響を与える可能性があります。

4-メチル-1H-イミダゾール: フルオロエチル基がないため、化学的性質や用途に影響を与える可能性があります。

1-(2-クロロエチル)-4-メチル-1H-イミダゾール:

ユニークさ: 1-(2-フルオロエチル)-4-メチル-1H-イミダゾールは、イミダゾール環にフルオロエチル基とメチル基の両方が存在するため、ユニークです。これらの官能基の組み合わせは、独特の化学的および生物学的性質を付与し、さまざまな研究および工業的用途に貴重な化合物となっています。

類似化合物との比較

1-(4-Fluorobenzyl)-2-ethylthio-5-formylimidazole (4b)

- Structure : Features a 4-fluorobenzyl group at the 1-position, a thioethyl group at the 2-position, and a formyl group at the 5-position.

- Properties : The fluorobenzyl group enhances lipophilicity, while the formyl group increases reactivity in condensation reactions (e.g., with acetoacetate derivatives to form pyridinedicarboxylates) .

- Key Difference : Unlike 1-(2-fluoroethyl)-4-methylimidazole, this compound’s fluorinated aryl group may favor π-π stacking interactions in biological targets.

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : Contains a 4-fluorophenyl group at the 2-position and a 4-methoxyphenyl group at the 1-position, with methyl groups at the 4- and 5-positions.

- Properties : The methoxyphenyl group improves solubility, while the fluorophenyl group contributes to optical properties and electronic modulation .

- Key Difference : The dual aryl substitution contrasts with the aliphatic fluoroethyl group in the target compound, leading to divergent applications (e.g., optoelectronics vs. bioactivity).

2-Butyl-4-chloro-5-(2-fluoroethoxy)methyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole (1a)

- Structure : A losartan analog with a 2-fluoroethoxy group at the 5-position and a tetrazole-containing biphenylmethyl group.

- Properties : The fluoroethoxy group enhances metabolic resistance, while the tetrazole moiety mimics carboxylate bioisosteres in angiotensin II receptor antagonists .

- Key Difference : The fluoroethyl group in the target compound is directly attached to the imidazole nitrogen, whereas 1a’s fluoroethoxy is part of a side chain.

生物活性

1-(2-Fluoroethyl)-4-methyl-1H-imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This imidazole derivative is part of a larger class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of 1-(2-Fluoroethyl)-4-methyl-1H-imidazole features an imidazole ring substituted with a fluoroethyl group and a methyl group. This configuration is crucial for its biological activity, as the imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can enhance binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H8FN3 |

| Molecular Weight | 143.14 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including 1-(2-Fluoroethyl)-4-methyl-1H-imidazole, may exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune suppression in tumors .

Enzyme Inhibition

1-(2-Fluoroethyl)-4-methyl-1H-imidazole has been explored as a potential inhibitor of various enzymes. For example, studies on related compounds have demonstrated their ability to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory responses and cancer progression. The structure-activity relationship (SAR) investigations highlight that modifications to the imidazole ring can enhance potency and selectivity against these targets .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain substitutions on the imidazole ring can lead to increased activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The fluoroethyl group may contribute to enhanced membrane permeability or interaction with bacterial enzymes .

Case Study 1: Inhibition of IDO

A study focused on the development of IDO inhibitors revealed that imidazole derivatives could significantly reduce tumor growth by restoring immune function. In vitro assays demonstrated that compounds structurally related to 1-(2-Fluoroethyl)-4-methyl-1H-imidazole exhibited IC50 values in the low micromolar range against IDO, indicating potent inhibitory effects .

Case Study 2: Antimicrobial Efficacy

In preclinical trials assessing the antimicrobial efficacy of imidazole derivatives, one compound similar to 1-(2-Fluoroethyl)-4-methyl-1H-imidazole showed promising results against various bacterial strains. The study reported an ED50 value indicating effective concentration levels required for significant antibacterial activity .

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoroethyl)-4-methyl-1H-imidazole, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Step 1: React 4-methylimidazole with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Step 2: Optimize temperature (60–90°C) and stoichiometry (1:1.2 molar ratio of imidazole to halide) to minimize by-products like dialkylated species.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Key Considerations:

Q. What spectroscopic techniques are used to characterize 1-(2-Fluoroethyl)-4-methyl-1H-imidazole, and how are data interpreted?

Methodological Answer:

Validation: Compare with literature data for analogous compounds (e.g., 2-ethyl-4-methylimidazole ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of 1-(2-Fluoroethyl)-4-methyl-1H-imidazole?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set for accuracy in fluorine-containing systems.

- Key Calculations:

- Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Solvent effects (e.g., PCM model for DMSO) improve agreement with experimental NMR shifts.

- Validation: Compare computed vs. experimental vibrational frequencies (IR) and NMR chemical shifts .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

Case Study: If DFT-predicted ¹⁹F NMR shifts deviate from experiments:

Functional Choice: Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals for better electron correlation .

Basis Set Effects: Include diffuse functions (e.g., aug-cc-pVDZ) for fluorine.

Dynamic Effects: Perform molecular dynamics simulations to account for conformational flexibility.

Outcome: Revised computational protocols reduce average error from 5 ppm to <1 ppm in ¹⁹F NMR shifts .

Q. How does the 2-fluoroethyl group influence crystal packing in imidazole derivatives?

Structural Analysis via X-ray Crystallography:

- Sample Preparation: Grow single crystals via slow evaporation (solvent: chloroform/ethanol).

- Key Findings (Analogous Systems):

- Fluorine participates in weak C-H···F interactions (distance: 2.8–3.2 Å), stabilizing supramolecular layers.

- Compare with non-fluorinated analogs (e.g., ethyl substituents) showing only π-π stacking .

Software: Use ORTEP-III for thermal ellipsoid visualization and Mercury for packing diagrams .

Q. What role does fluorine play in the bioactivity of fluorinated imidazoles?

Inference from Structural Analogs:

- Electron-Withdrawing Effect: Fluorine increases imidazole’s acidity (pKa ~6.5 vs. ~7.1 for non-fluorinated), enhancing hydrogen-bonding with target enzymes.

- Case Study: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol shows antifungal activity via CYP51 inhibition; fluorine analogs may improve metabolic stability .

Experimental Design:

- Synthesize fluorinated/non-fluorinated pairs and compare IC₅₀ values in enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。